Glycyl-D-asparagine

Description

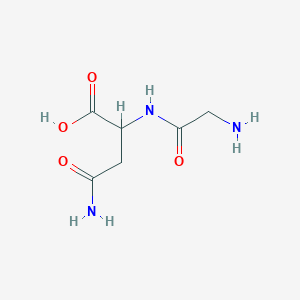

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O4/c7-2-5(11)9-3(6(12)13)1-4(8)10/h3H,1-2,7H2,(H2,8,10)(H,9,11)(H,12,13)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUESBOMYALLFNI-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)NC(=O)CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Stereochemistry in Peptide Science

An In-Depth Technical Guide to the Chemical Properties and Structure of Glycyl-D-asparagine

Executive Summary: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the dipeptide Glycyl-D-asparagine. It delves into the molecule's fundamental chemical properties, structure, synthesis, and biological significance, with a particular focus on the implications of its D-stereoisomer configuration. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven methodologies for its synthesis, analysis, and functional evaluation. Key protocols are detailed to ensure reproducibility and self-validation, supported by authoritative citations to ground all mechanistic claims.

Glycyl-D-asparagine is a dipeptide composed of the achiral amino acid glycine linked via a peptide bond to the D-enantiomer of asparagine. While peptides are fundamental to biological systems, the vast majority are constructed exclusively from L-amino acids. The incorporation of a D-amino acid, as in Glycyl-D-asparagine, is a critical structural deviation that imparts profound changes to the peptide's physicochemical and biological properties.

The primary consequence of this D-configuration is a dramatically increased resistance to enzymatic degradation.[1] Endogenous proteases are stereospecific, evolved to recognize and cleave peptide bonds between L-amino acids. Peptides containing D-residues are poor substrates for these enzymes, leading to a significantly longer half-life in vivo and in vitro.[1] This enhanced stability is a highly desirable trait in peptide-based drug development, where rapid clearance is a major obstacle. Furthermore, the altered three-dimensional structure can lead to unique receptor binding profiles and novel biological activities not observed in the corresponding L-isomer.

This guide will explore these facets, providing the foundational knowledge and practical frameworks necessary to work with and understand Glycyl-D-asparagine.

Molecular Structure and Physicochemical Properties

The fundamental identity and characteristics of Glycyl-D-asparagine are rooted in its molecular structure and resulting physicochemical properties.

Chemical Structure

The structure consists of a glycine residue whose carboxyl group forms a peptide bond with the amino group of a D-asparagine residue. The "D" configuration denotes the stereochemistry at the alpha-carbon of the asparagine residue.

Caption: 2D structure of Glycyl-D-asparagine highlighting the peptide bond.

Physicochemical Data

The quantitative properties of Glycyl-D-asparagine are summarized below. This data is essential for experimental design, including solvent selection, storage conditions, and analytical method development.

| Property | Value | Reference(s) |

| CAS Number | 24667-21-8 | [2][3] |

| Molecular Formula | C₆H₁₁N₃O₄ | [2][3] |

| Molecular Weight | 189.17 g/mol | [2][3][4] |

| IUPAC Name | (2R)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid | [2] |

| Boiling Point (Predicted) | 628.2 °C at 760 mmHg | [2][3] |

| Density (Predicted) | 1.422 g/cm³ | [2][3] |

| pKa (Predicted) | 2.942 (at 25°C) | [2][3] |

| Water Solubility | Almost transparent / Soluble | [2][3] |

| Storage Temperature | -20°C or 2-8°C (Sealed, dry) | [2][3] |

Synthesis and Characterization

The synthesis of Glycyl-D-asparagine is achieved using standard peptide chemistry, most commonly via Solid-Phase Peptide Synthesis (SPPS).

Principle of Fmoc-Based SPPS

Solid-Phase Peptide Synthesis, pioneered by Merrifield, revolutionized peptide construction by anchoring the C-terminal amino acid to an insoluble polymer resin.[5] The now-dominant strategy utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection. The synthesis cycle involves:

-

Deprotection: Removal of the Fmoc group with a secondary amine base (e.g., piperidine) to reveal a free N-terminal amine.

-

Coupling: Activation of the carboxyl group of the next incoming Fmoc-protected amino acid and its subsequent reaction with the free amine to form a new peptide bond.

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts before the next cycle.

This cyclic process is repeated until the desired sequence is assembled. For Glycyl-D-asparagine, this is a straightforward two-residue synthesis.

Experimental Protocol: SPPS of Glycyl-D-asparagine

This protocol describes a representative manual synthesis on a 0.1 mmol scale. The choice of resin (e.g., 2-Chlorotrityl chloride) is critical as it allows for cleavage under mildly acidic conditions that preserve the acid-labile side-chain amide of asparagine.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-D-Asn(Trt)-OH (side-chain protected D-asparagine)[6]

-

Fmoc-Gly-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Methanol (MeOH)

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (95:2.5:2.5 v/v/v)

-

Diethyl ether, cold

Workflow:

Caption: Workflow for the Solid-Phase Peptide Synthesis of Glycyl-D-asparagine.

Step-by-Step Procedure:

-

Resin Swelling & Amino Acid Loading:

-

Place 0.1 mmol of 2-chlorotrityl chloride resin in a reaction vessel.

-

Swell the resin in DCM for 30 minutes. Drain.

-

Dissolve Fmoc-D-Asn(Trt)-OH (0.3 mmol, 3 eq) and DIPEA (0.6 mmol, 6 eq) in DCM. Add to the resin.

-

Agitate for 2 hours. The trityl group (Trt) on the asparagine side-chain amide prevents side reactions during synthesis.

-

Drain and wash the resin with DCM.

-

To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.[7]

-

Wash thoroughly with DCM (3x) and DMF (3x).

-

-

Fmoc Deprotection (Cycle 1):

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 20 minutes. Drain.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Coupling (Cycle 2 - Glycine):

-

In a separate vial, pre-activate Fmoc-Gly-OH (0.3 mmol, 3 eq) by dissolving it with HBTU (0.29 mmol, 2.9 eq) and DIPEA (0.6 mmol, 6 eq) in DMF. Allow to react for 2-3 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours. Monitor reaction completion with a Kaiser test.

-

Drain and wash the resin with DMF (3x) and DCM (3x).

-

-

Final Fmoc Deprotection:

-

Repeat Step 2 to remove the N-terminal Fmoc group from glycine.

-

-

Cleavage and Global Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail (TFA/TIS/H₂O) to the resin. TIS is a scavenger that traps the cleaved trityl cations.

-

Agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

-

-

Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry (MS) and, if desired, Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Biological Context and Applications

While direct biological signaling roles for Glycyl-D-asparagine are not well-documented, its structure and constituents place it at the intersection of several important research areas.

Enhanced Enzymatic Stability

As previously noted, the D-asparagine residue confers significant resistance to proteolysis. This makes the dipeptide a valuable building block in designing peptide-based therapeutics. By strategically incorporating Glycyl-D-asparagine or other D-amino acid-containing motifs, developers can prolong the systemic circulation time and improve the pharmacokinetic profile of a drug candidate.[1]

Role in Bacterial Pathogenesis: The Colibactin Story

A chemically modified form, N-myristoyl-D-asparagine , is a crucial component in the biosynthesis of colibactin, a genotoxin produced by certain strains of E. coli.[4][8] Colibactin is synthesized as an inactive "precolibactin" inside the bacterium. This precursor contains the N-myristoyl-D-asparagine moiety, which acts as a prodrug motif.[2][9] For the toxin to become active, the precursor is transported to the bacterial periplasm where the enzyme ClbP cleaves off the N-myristoyl-D-asparagine group.[3] This cleavage initiates a cascade of cyclizations that form the mature, DNA-damaging toxin.[3][8] The study of Glycyl-D-asparagine and its derivatives is therefore relevant to understanding and potentially inhibiting this pathogenic mechanism.

Research and Development Applications

Glycyl-D-asparagine is utilized in several key areas:

-

Drug Design: As a structural component to enhance peptide stability.[2]

-

Biochemical Research: As a model compound to study how D-amino acids influence peptide structure, folding, and interactions.[2]

-

Metabolic Studies: The constituent D-asparagine has been identified as a potential endogenous marker for measuring the glomerular filtration rate (GFR), indicating its relevance in kidney function research.[10]

Methodologies for Analysis and Functional Assays

To properly study Glycyl-D-asparagine, robust analytical and functional testing protocols are required.

Quantification by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for accurately quantifying small molecules like dipeptides in complex biological matrices.

Principle: The UPLC system separates the dipeptide from other components based on its hydrophobicity. The mass spectrometer then ionizes the peptide and fragments it in a controlled manner, allowing for highly specific detection based on the mass-to-charge ratio of the parent ion and a characteristic fragment ion.

Protocol:

-

Sample Preparation (from Plasma):

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (e.g., isotopically labeled Gly-D-Asn).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter through a 0.22 µm filter into a UPLC vial.[11]

-

-

UPLC-MS/MS Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Run a linear gradient from low to high percentage of Mobile Phase B to elute the dipeptide.

-

Mass Spectrometry: Operate in positive ion mode with electrospray ionization (ESI).

-

Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transition for Glycyl-D-asparagine (e.g., m/z 190.1 -> fragment ion).

-

In Vitro Enzymatic Stability Assay

This assay directly measures the resistance of Glycyl-D-asparagine to degradation by proteases compared to its L-isomer counterpart.

Principle: The peptide is incubated with a protease or biological fluid (e.g., human serum). Aliquots are taken over time, the reaction is stopped, and the amount of remaining intact peptide is quantified by RP-HPLC or LC-MS.

Caption: Workflow for an in vitro enzymatic stability assay.

Protocol:

-

Preparation:

-

Prepare 1 mg/mL stock solutions of Glycyl-D-asparagine and Glycyl-L-asparagine (control) in phosphate-buffered saline (PBS), pH 7.4.

-

Prepare a solution of the target protease (e.g., trypsin) in PBS or use neat human serum.

-

-

Reaction:

-

Initiate the reaction by mixing the peptide and enzyme/serum solutions.

-

Incubate the mixture at 37°C.

-

-

Sampling:

-

At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot.

-

Immediately stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

-

-

Analysis:

-

Centrifuge the samples to pellet precipitated proteins.

-

Analyze the supernatant by RP-HPLC or LC-MS/MS to quantify the concentration of the remaining intact peptide.

-

-

Data Interpretation:

-

Plot the percentage of remaining peptide against time.

-

Calculate the half-life (t½). A significantly longer half-life for Glycyl-D-asparagine compared to the L-isomer will confirm its enhanced stability.

-

Conclusion

Glycyl-D-asparagine is more than a simple dipeptide; it is a molecule whose significance is defined by its "unnatural" stereochemistry. This single chiral change from L- to D-asparagine provides a powerful tool for overcoming one of the primary hurdles in peptide therapeutic development: enzymatic instability. Its role as a cleavable motif in the activation of the colibactin genotoxin further highlights its importance in the field of microbiology and pathogenesis. The synthetic and analytical protocols detailed in this guide provide a robust framework for scientists to synthesize, purify, and evaluate this compound, enabling further exploration of its potential in drug design and biochemical research.

References

-

LookChem. Cas 24667-21-8, Glycyl-D-asparagine. [Online] Available at: [Link]

-

PubChem, National Institutes of Health. Glycyl-L-asparagine. [Online] Available at: [Link]

-

Master Organic Chemistry. Introduction to Peptide Synthesis. (2019). [Online] Available at: [Link]

-

P3 BioSystems. Fmoc-D-Asn(Trt)-OH. [Online] Available at: [Link]

-

Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Online] Available at: [Link]

-

Li, Z. R., et al. (2019). Proposed biosynthetic pathway of colibactin. N-myr-Asn: N-myristoyl-D-asparagine. ResearchGate. [Online] Available at: [Link]

- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- Beyermann, M., & Coin, I. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Wang, L., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Journal of Functional Foods, 98, 105285.

- Vizcaino, M. I., et al. (2015). Two more pieces of the colibactin genotoxin puzzle from Escherichia coli show incorporation of an unusual 1-aminocyclopropanecarboxylic acid moiety. Chemical Science, 6(7), 4157-4163.

- Kim, Y., et al. (2004). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biological & Pharmaceutical Bulletin, 27(6), 839-843.

- Crawford, J. M., & Balskus, E. P. (2020). Structure and bioactivity of colibactin. The Journal of antibiotics, 73(8), 481-489.

- Silpe, J. E., et al. (2021). Shining a Light on Colibactin Biology. Toxins, 13(5), 350.

- Faïs, T., et al. (2018). Colibactin: More Than a New Bacterial Toxin. Toxins, 10(4), 151.

- Healy, A. R., et al. (2021). Current understandings of colibactin regulation. Current Opinion in Microbiology, 61, 48-55.

- Yamamoto, S., et al. (2023). D-Asparagine is an Ideal Endogenous Molecule for Measuring the Glomerular Filtration Rate.

Sources

- 1. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure and bioactivity of colibactin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Colibactin: More Than a New Bacterial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fmoc-D-Asn(Trt)-OH, 180570-71-2, Fmoc Amino Acids, P3 BioSystems [p3bio.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. mdpi.com [mdpi.com]

- 9. Current understandings of colibactin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmse000030 L-Asparagine at BMRB [bmrb.io]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Part 1: Strategic Synthesis via Solid-Phase Peptide Synthesis (SPPS)

An In-Depth Technical Guide to the Synthesis and Purification of Glycyl-D-asparagine

For professionals in biochemical research and pharmaceutical development, the synthesis of custom dipeptides is a foundational yet intricate task. This guide provides a comprehensive, technically-grounded walkthrough for the synthesis and purification of Glycyl-D-asparagine, a dipeptide notable for its inclusion of a D-amino acid, which confers significant resistance to enzymatic degradation.[1][2] This enhanced stability makes it a valuable candidate for various therapeutic and research applications.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offering a self-validating framework for producing this dipeptide with high purity and yield. We will explore the nuances of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups and coupling reagents, and a multi-step purification process designed to isolate the target molecule from closely related impurities.

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for the controlled and efficient assembly of peptides.[3] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3] This approach simplifies the purification process at each step, as excess reagents and by-products are removed by simple filtration and washing.[3]

The synthesis of Glycyl-D-asparagine begins with the C-terminal amino acid, D-asparagine, attached to the resin. The synthesis then proceeds by deprotecting the α-amino group of the resin-bound D-asparagine, followed by the coupling of the next amino acid, glycine.

Diagram of the SPPS Workflow for Glycyl-D-asparagine

Caption: General workflow for the solid-phase synthesis of Glycyl-D-asparagine.

Critical Choices: Resin, Protecting Groups, and Coupling Reagents

The success of SPPS hinges on the careful selection of its core components. For Glycyl-D-asparagine, these choices are dictated by the need to manage the problematic side-chain of asparagine and to ensure efficient peptide bond formation.

Resin Selection: A Rink Amide resin is recommended for this synthesis. This resin is advantageous because its cleavage under acidic conditions directly yields a C-terminal amide, which is a common feature in many biologically active peptides.

Protecting Group Strategy for D-Asparagine: The side-chain amide of asparagine presents significant challenges, including poor solubility and the potential for side reactions like nitrile formation (dehydration) and aspartimide formation.[4] To mitigate these issues, a side-chain protecting group is essential.

-

Trityl (Trt) Group: The trityl (Trt) group is the preferred choice for protecting the side-chain amide of asparagine in Fmoc-based SPPS.[5] It effectively prevents both nitrile and aspartimide formation.[4] The Trt group is sufficiently acid-labile to be removed during the final cleavage step with trifluoroacetic acid (TFA).[6]

-

Xanthenyl (Xan) and Trialkoxybenzyl (Tmob) Groups: While other protecting groups like Xanthenyl (Xan) and 2,4,6-trimethoxybenzyl (Tmob) exist, the Trt group offers a good balance of stability and ease of removal.[7][8]

Coupling Reagents: The formation of the peptide bond is facilitated by a coupling reagent that activates the carboxyl group of the incoming amino acid.[9]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is a highly efficient and widely used coupling reagent that minimizes racemization, particularly when used with an additive like HOBt (Hydroxybenzotriazole).[9][10][11] It is effective for standard couplings, including the incorporation of glycine.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): For potentially difficult couplings, HATU is a more reactive alternative that can improve yields.[10]

-

Carbodiimides (DCC, DIC): While historically significant, carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) can promote the dehydration of the asparagine side-chain to form a nitrile, making them less ideal for this synthesis unless a protecting group is used.[11][12]

The following table summarizes the recommended reagents for the synthesis of Glycyl-D-asparagine.

| Component | Recommended Reagent | Rationale |

| Resin | Rink Amide Resin | Yields a C-terminal amide upon cleavage. |

| D-Asparagine Derivative | Fmoc-D-Asn(Trt)-OH | Trt group prevents side-chain reactions.[4][5] |

| Glycine Derivative | Fmoc-Gly-OH | Standard protected glycine. |

| Coupling Reagent | HBTU/HOBt or HATU | High coupling efficiency and reduced risk of side reactions.[9][10][11] |

| Deprotection Reagent | 20% Piperidine in DMF | Standard for Fmoc removal.[6][13] |

| Cleavage Cocktail | 95% TFA, 2.5% Water, 2.5% TIPS | Strong acid for cleavage and removal of protecting groups.[6] |

Step-by-Step Synthesis Protocol

This protocol outlines the manual synthesis of Glycyl-D-asparagine on a 0.1 mmol scale.

-

Resin Swelling: Place 300 mg of Rink Amide resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 1 hour.[6]

-

First Amino Acid Coupling (Fmoc-D-Asn(Trt)-OH):

-

Deprotect the resin by treating it with 5 mL of 20% piperidine in DMF for 20 minutes.[13]

-

Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol.

-

In a separate vial, dissolve Fmoc-D-Asn(Trt)-OH (0.4 mmol), HBTU (0.38 mmol), and HOBt (0.4 mmol) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol) and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

-

Second Amino Acid Coupling (Fmoc-Gly-OH):

-

Deprotect the N-terminus of the resin-bound D-asparagine with 20% piperidine in DMF as described above.

-

Wash the resin thoroughly.

-

Couple Fmoc-Gly-OH using the same activation and coupling procedure as for the first amino acid.

-

-

Final Deprotection: Remove the N-terminal Fmoc group from glycine using 20% piperidine in DMF.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIPS) to the resin.[6] The TIPS acts as a scavenger to prevent side reactions from the cleaved protecting groups.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

-

Part 2: Multi-Modal Purification Strategy

The crude product from SPPS is a mixture containing the target dipeptide, truncated sequences, and by-products from side reactions. A robust purification strategy is therefore critical to achieving high purity. For Glycyl-D-asparagine, a two-step chromatographic approach is highly effective.

Primary Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the cornerstone of peptide purification, separating molecules based on their hydrophobicity.[14][15][16]

-

Principle: The peptide mixture is loaded onto a non-polar stationary phase (typically C18-modified silica) and eluted with a gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase.[14][15] More hydrophobic molecules are retained longer on the column.

-

Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is commonly added to the mobile phase at a concentration of 0.1%.[14][15] It serves to sharpen peaks and improve resolution by forming ion pairs with the charged groups of the peptide.

Diagram of the RP-HPLC Purification Process

Caption: Schematic of the reversed-phase HPLC purification workflow.

RP-HPLC Protocol:

-

Column: A preparative C18 column is suitable for this purification.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point.

-

Detection: Monitor the elution at 214 nm, the wavelength at which the peptide bond absorbs UV light.

-

Fraction Collection: Collect fractions corresponding to the main peak.

-

Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the dipeptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.[14]

Optional Polishing Step: Ion-Exchange Chromatography (IEX)

For applications requiring exceptionally high purity, a secondary purification step using ion-exchange chromatography can be employed. This technique separates molecules based on their net charge.[17][18][19]

-

Principle: Since Glycyl-D-asparagine has a free N-terminal amine and a C-terminal amide, it will carry a net positive charge at an acidic pH. A cation-exchange column can be used to bind the dipeptide, while uncharged or negatively charged impurities are washed away. Elution is then achieved by increasing the salt concentration or pH of the mobile phase.[17][19]

-

Complementary Selectivity: IEX provides a different separation mechanism than RP-HPLC, making it effective at removing impurities that have similar hydrophobicity to the target peptide but different charge characteristics.[18]

Combining IEX and RP-HPLC can increase the purity of the final product to over 99%.[20]

Part 3: Analytical Characterization for Quality Assurance

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized Glycyl-D-asparagine.

Purity Assessment by Analytical RP-HPLC

Analytical RP-HPLC is used to determine the purity of the final product. A sharp, symmetrical peak should be observed, and the purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide.[17] For Glycyl-D-asparagine (C₆H₁₁N₃O₄), the expected monoisotopic mass is approximately 189.07 Da.[21] Electrospray ionization (ESI) is a common technique for analyzing peptides.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming the correct sequence and stereochemistry.[22][23]

-

¹H NMR: Will show characteristic peaks for the protons of the glycine and D-asparagine residues. The chemical shifts of the α-protons can confirm the amino acid sequence.[22][24]

-

¹³C NMR: Provides information on the carbon skeleton of the dipeptide.[25]

-

2D NMR (e.g., COSY): Can be used to establish through-bond correlations between protons, aiding in the complete assignment of the proton spectrum and confirming the connectivity of the amino acid residues.[22][24]

Conclusion

The synthesis and purification of Glycyl-D-asparagine, while requiring careful attention to detail, is a manageable process when a systematic and well-reasoned approach is taken. The use of solid-phase peptide synthesis with appropriate side-chain protection for the D-asparagine residue is key to minimizing side reactions and maximizing the yield of the crude product. A multi-step purification strategy, primarily relying on the high resolving power of reversed-phase HPLC, is essential for achieving the high purity required for research and drug development applications. Finally, a comprehensive suite of analytical techniques, including HPLC, mass spectrometry, and NMR, provides the necessary validation of the final product's identity and quality. This guide provides a robust framework for researchers and scientists to successfully navigate the synthesis and purification of this and other challenging dipeptides.

References

- Gilson.

- Bachem.

- PubMed. Purification of naturally occurring peptides by reversed-phase HPLC.

- RSC Publishing.

- Sigma-Aldrich. Peptide Coupling Reagents Guide.

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- PubMed.

- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.

- PubMed.

- Waters Corporation.

- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Alfa Chemistry.

- Aapptec Peptides. Coupling Reagents.

- PubMed. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis.

- Benchchem. A Comparative Guide to Protecting Groups for Asparagine in Peptide Synthesis.

- Google Patents. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis.

- ACS Publications.

- ACS Publications.

- Downstream Column.

- Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.

- MDPI.

- Luxembourg Bio Technologies. Coupling Reagents.

- American Chemical Society.

- Amino Acid Deriv

- Benchchem.

- European Patent Office. Protecting groups for asparagine and glutamine in peptide synthesis.

- Peptide Crystalliz

- ACS Publications.

- Scholarly Commons. Solid-Phase Peptide Synthesis of d-Amino Acids.

- NIH. Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides.

- UCI Department of Chemistry.

- Benchchem. A Comparative Guide to the Functional Differences Between L- and D-Isomers of Glycyl-L-asparagine.

- Aapptec Peptides. Amino Acid Sidechain Deprotection.

- First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystalliz

- CD Formulation. D-Amino Acid-Containing Peptide Synthesis.

- Polypeptide.

- UQ eSpace. Determination of peptide and protein structures using NMR Spectroscopy.

- ACS Publications. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc)

- LookChem. Cas 24667-21-8,Glycyl-D-asparagine.

- Bachem. Solid Phase Peptide Synthesis (SPPS) explained.

- PubMed. Asparagine coupling in Fmoc solid phase peptide synthesis.

- peptide nmr.

- Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Overview of Solid Phase Peptide Synthesis (SPPS).

- NIH. Glycyl-L-asparagine.

- Human Metabolome Database. Showing metabocard for Glycyl-Asparagine (HMDB0028836).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 3. bachem.com [bachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]

- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 11. peptide.com [peptide.com]

- 12. bachem.com [bachem.com]

- 13. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

- 14. bachem.com [bachem.com]

- 15. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hplc.eu [hplc.eu]

- 17. gilson.com [gilson.com]

- 18. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]

- 20. downstreamcolumn.com [downstreamcolumn.com]

- 21. Glycyl-L-asparagine | C6H11N3O4 | CID 99282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. UQ eSpace [espace.library.uq.edu.au]

- 24. pubs.acs.org [pubs.acs.org]

- 25. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biological Functions of Glycyl-D-asparagine: A Framework for Investigation

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: The Enigma of D-Amino Acid Containing Peptides

In the central dogma of molecular biology, the proteinogenic amino acids are exclusively of the L-chirality. However, a growing body of evidence reveals a fascinating and functionally significant world of D-amino acids and D-amino acid-containing peptides (DAACPs) in multicellular organisms, including mammals.[1][2] These molecules are not merely metabolic curiosities but are now understood to be active participants in a range of physiological processes, from neurotransmission to endocrine regulation and host defense.[1][3] The incorporation of a D-amino acid into a peptide chain is a post-translational event, creating a molecule with altered structure and function compared to its all-L-enantiomer.[2] This guide focuses on a specific, yet largely unexplored, DAACP: Glycyl-D-asparagine. While direct research on this dipeptide is sparse, this document will synthesize our understanding of its constituent amino acids and the broader field of DAACPs to provide a comprehensive framework for its investigation. We will delve into its putative origins, potential biological roles, and, most critically, the experimental workflows required to bring its function to light.

Part 1: Deconstructing Glycyl-D-asparagine: The Knowns and the Hypothesized

The Constituent Moieties: Glycine and D-Asparagine

To appreciate the potential functions of Glycyl-D-asparagine, we must first understand its components.

-

Glycine: As the simplest amino acid, glycine is often considered a mere structural component of proteins. However, it is a crucial neurotransmitter in the central nervous system, acting as a co-agonist at N-methyl-D-aspartate (NMDA) receptors and as a primary inhibitory neurotransmitter in the brainstem and spinal cord.[4][5] Its role in neuroprotection and modulation of neuroinflammation is an active area of research.[6]

-

D-Asparagine and its Close Relative, D-Aspartic Acid: While information on D-asparagine is limited, its corresponding dicarboxylic acid, D-aspartic acid (D-Asp), is well-characterized. D-Asp is an endogenous amino acid in vertebrates and plays a significant role in the neuroendocrine system and nervous system development.[7] It is involved in the synthesis and release of hormones and acts as a neurotransmitter/neuromodulator.[7] D-aspartate oxidase (DDO) is a key enzyme in the catabolism of D-Asp.[8][9] It is plausible that D-asparagine could serve as a precursor or metabolite of D-aspartic acid, or have its own distinct biological activities. Recent studies have also linked altered D-asparagine levels to diseases like glioblastoma, suggesting its potential as a biomarker.[10]

Putative Origins of Glycyl-D-asparagine

The presence of Glycyl-D-asparagine in a biological system would likely stem from two primary sources:

-

Endogenous Synthesis via Post-Translational Modification: The prevailing hypothesis for the formation of DAACPs in animals is the post-translational modification of a ribosomally synthesized, all-L-peptide precursor.[2] An as-yet-unidentified isomerase would catalyze the conversion of an L-asparagine residue to a D-asparagine residue within a larger peptide, which would then be cleaved to yield Glycyl-D-asparagine.

-

Exogenous Contribution from the Gut Microbiome: The gut microbiota is a significant source of D-amino acids in mammals.[8] Bacteria utilize D-amino acids, including D-asparagine, in the synthesis of their peptidoglycan cell walls.[8][11] It is conceivable that bacterial metabolism could produce and release Glycyl-D-asparagine, which could then be absorbed by the host and exert biological effects. The influence of dipeptides like glycyl-glutamine on gut microbiota composition has been documented, suggesting a potential for reciprocal interactions.[12]

Hypothesized Biological Functions

Based on the known roles of its constituents and other DAACPs, we can propose several avenues for investigating the biological functions of Glycyl-D-asparagine:

-

Neuromodulation: Given glycine's role at the NMDA receptor and D-aspartic acid's neuroendocrine functions, Glycyl-D-asparagine is a prime candidate for a neuromodulatory molecule.[4][7] It could potentially interact with synaptic receptors or transporters, influencing neuronal excitability and signaling.

-

Endocrine Regulation: The involvement of D-aspartic acid in hormone synthesis and release suggests that Glycyl-D-asparagine could have similar roles.[7] Investigating its effects on pituitary and gonadal hormone secretion would be a logical starting point.

-

Metabolic Signaling: Asparagine metabolism is intricately linked to cellular adaptation to nutrient availability and stress.[13] Glycyl-D-asparagine could be a signaling molecule in metabolic pathways, potentially influencing cell growth and proliferation.

-

Microbiome-Host Communication: If produced by the gut microbiota, Glycyl-D-asparagine could act as a signaling molecule between the microbiome and the host, influencing immune responses or metabolic regulation.

Part 2: A Practical Guide to the Investigation of Glycyl-D-asparagine

The primary challenge in studying Glycyl-D-asparagine is its detection and characterization. The incorporation of a D-amino acid does not alter the mass of the peptide, making it invisible to standard mass spectrometry-based proteomics workflows.[14] Therefore, specialized analytical techniques are required.

Detection and Quantification

A multi-pronged approach is necessary for the unambiguous identification and quantification of Glycyl-D-asparagine in biological samples.

Table 1: Comparison of Analytical Techniques for Glycyl-D-asparagine Detection

| Technique | Principle | Advantages | Disadvantages |

| Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of derivatized enantiomers on a chiral column followed by mass spectrometric detection.[15] | High resolution and sensitivity. | Requires derivatization, which can introduce artifacts. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase.[8] | Can be coupled to various detectors (UV, fluorescence, MS). | May require derivatization for sensitive detection. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Chiral Columns | Chromatographic separation of enantiomers followed by mass spectrometric fragmentation for structural confirmation.[16] | High specificity and sensitivity. | Co-elution of isomers can still be a challenge. |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of ions based on their size, shape, and charge in the gas phase.[17] | Can separate isomers with identical mass-to-charge ratios. | Instrumentation is less commonly available. |

Experimental Protocol: Foundational Workflow for Detection and Quantification

-

Sample Preparation:

-

Homogenize tissue samples or collect biofluids (plasma, urine, cerebrospinal fluid).

-

Perform protein precipitation using a cold solvent (e.g., acetonitrile or methanol).

-

Centrifuge to remove precipitated proteins and collect the supernatant.

-

Lyophilize the supernatant and reconstitute in a suitable buffer for analysis.

-

-

Derivatization (for GC-MS and some HPLC methods):

-

React the sample with a chiral derivatizing agent, such as Marfey's reagent, to create diastereomers that can be separated on a non-chiral column.[8]

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection and Quantification:

-

Utilize a mass spectrometer to confirm the identity of the dipeptide based on its mass-to-charge ratio and fragmentation pattern.

-

Quantify the amount of Glycyl-D-asparagine using a stable isotope-labeled internal standard.

-

Caption: Workflow for the detection and quantification of Glycyl-D-asparagine.

Elucidating Synthesis and Degradation

Identifying the enzymes responsible for the synthesis and breakdown of Glycyl-D-asparagine is crucial for understanding its regulation.

Experimental Protocol: Investigating Enzymatic Pathways

-

In Silico Analysis:

-

Search protein databases for putative isomerases and peptidases with homology to known enzymes involved in D-amino acid metabolism.

-

-

In Vitro Enzyme Assays:

-

Synthesize a fluorescently or radioactively labeled Glycyl-L-asparagine peptide precursor.

-

Incubate the precursor with cell or tissue lysates.

-

Monitor the formation of Glycyl-D-asparagine over time using the analytical methods described above.

-

For degradation studies, incubate synthetic Glycyl-D-asparagine with lysates and monitor its disappearance.

-

-

Enzyme Identification:

-

Fractionate the active lysates using chromatography to purify the enzyme(s) of interest.

-

Identify the purified protein(s) using mass spectrometry-based proteomics.

-

-

Validation:

-

Express the candidate enzyme(s) recombinantly and confirm their activity in vitro.

-

Use gene knockdown or knockout techniques in cell culture or animal models to validate the enzyme's role in vivo.

-

Caption: A workflow for identifying enzymes in Glycyl-D-asparagine metabolism.

Functional Characterization

Once the presence of Glycyl-D-asparagine is confirmed and its metabolic pathways are being investigated, the next step is to elucidate its biological function.

Experimental Protocol: A Tiered Approach to Functional Analysis

-

Receptor Binding Assays:

-

Screen Glycyl-D-asparagine against a panel of known receptors, particularly those for glycine, glutamate, and other neuropeptides.

-

Use radioligand binding assays or surface plasmon resonance to determine binding affinity.

-

-

Cell-Based Assays:

-

Treat primary neurons, endocrine cells, or other relevant cell types with synthetic Glycyl-D-asparagine.

-

Measure downstream signaling events, such as changes in intracellular calcium, cAMP levels, or protein phosphorylation.

-

Assess changes in cell proliferation, apoptosis, or hormone secretion.

-

-

Ex Vivo Tissue Preparations:

-

Use tissue slices (e.g., brain slices) to study the effects of Glycyl-D-asparagine on neuronal activity using electrophysiology.

-

-

In Vivo Animal Models:

-

Administer Glycyl-D-asparagine to rodents and observe behavioral changes, hormonal fluctuations, or other physiological responses.

-

Utilize animal models of neurological or metabolic diseases to investigate the therapeutic potential of modulating Glycyl-D-asparagine levels.

-

Part 3: Future Directions and Concluding Remarks

The study of Glycyl-D-asparagine is in its infancy. While direct evidence of its biological role is currently lacking, the convergence of knowledge from the fields of D-amino acid biology, neuropeptide signaling, and microbiome research provides a compelling rationale for its investigation. The technical guide presented here offers a roadmap for researchers to systematically explore the presence, metabolism, and function of this enigmatic dipeptide.

Future research should focus on:

-

Systematic screening for Glycyl-D-asparagine in various tissues and biofluids across different species and developmental stages.

-

Identification and characterization of the enzymes responsible for its synthesis and degradation.

-

Elucidation of its molecular targets and signaling pathways.

-

Investigation of its role in health and disease, particularly in the context of neurological and metabolic disorders.

The discovery of a novel, biologically active dipeptide has the potential to open up new avenues for understanding fundamental physiological processes and for the development of novel therapeutics. The journey to unravel the biological functions of Glycyl-D-asparagine will undoubtedly be challenging, but the potential rewards for science and medicine are substantial.

References

-

d-Amino Acid Detection in Peptides by MALDI-TOF-TOF. Analytical Chemistry. [Link]

-

D-Amino Acids in Peptides from Animals, Including Human: Occurrence, Structure, Bioactivity and Pharmacology. PubMed. [Link]

-

Cas 24667-21-8, Glycyl-D-asparagine. LookChem. [Link]

-

D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central. [Link]

-

D-amino acid containing peptides in animals. Bold and underlined... ResearchGate. [Link]

-

Full article: D-amino acids in nature, agriculture and biomedicine. Taylor & Francis Online. [Link]

-

Analysis of D-Amino Acids: Relevance in Human Disease. LCGC International. [Link]

-

D-amino acids in animal peptides. PubMed. [Link]

-

Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry. [Link]

-

Showing metabocard for Glycyl-Asparagine (HMDB0028836). Human Metabolome Database. [Link]

-

New insights in amino sugar metabolism by the gut microbiome. PubMed Central. [Link]

-

Asparagine Peptide Lyases: A SEVENTH CATALYTIC TYPE OF PROTEOLYTIC ENZYMES. PubMed Central. [Link]

-

Glycyl-L-asparagine | C6H11N3O4 | CID 99282. PubChem. [Link]

-

Gut barrier and microbiota changes with glycine and branched-chain amino acid supplementation in chronic haemodialysis patients. PubMed. [Link]

-

Modulation of Gut Microbial Community and Metabolism by Dietary Glycyl-Glutamine Supplementation May Favor Weaning Transition in Piglets. PubMed Central. [Link]

-

Gut barrier and microbiota changes with glycine and branched-chain amino acid supplementation in chronic haemodialysis patients. PubMed Central. [Link]

-

Structural requirements for activation of the glycine coagonist site of N-methyl-D-aspartate receptors expressed in Xenopus oocytes. PubMed. [Link]

-

Highly selective synthesis of d-amino acids via stereoinversion of corresponding counterpart by an in vivo cascade cell factory. PubMed Central. [Link]

-

D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role. PubMed. [Link]

-

Structural Dynamics of the Glycine-binding Domain of the N-Methyl-d-Aspartate Receptor. Journal of Biological Chemistry. [Link]

-

Interactions between the glutamate and glycine recognition sites of the N-methyl-D-aspartate receptor from rat brain, as revealed from radioligand binding studies. PubMed. [Link]

-

Asparagine- Amino Acids Mnemonic for MCAT. YouTube. [Link]

-

D-Asparagine | C4H8N2O3 | CID 439600. PubChem. [Link]

-

Biosynthesis of a D-amino acid in peptide linkage by an enzyme from frog skin secretions. Proceedings of the National Academy of Sciences. [Link]

-

Urinary D-asparagine level is decreased by the presence of glioblastoma. Acta Neuropathologica Communications. [Link]

-

New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. MDPI. [Link]

-

D-Asparagine is an Ideal Endogenous Molecule for Measuring the Glomerular Filtration Rate. ResearchGate. [Link]

-

NoName_662 | C6H11N3O4 | CID 306141. PubChem. [Link]

-

A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. PubMed. [Link]

-

Glycine, the smallest amino acid, confers neuroprotection against d-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain. PubMed Central. [Link]

-

Preparation of asparagine-comprising dipeptides and glycyl glutamine. ResearchGate. [Link]

-

Effect of asparagine, glutamine and insulin on cerebral amino acid neurotransmitters. PubMed. [Link]

-

Asn- and Asp-mediated interactions between transmembrane helices during translocon-mediated membrane protein assembly. PubMed. [Link]

-

Selective nourishing of gut microbiota with amino acids: A novel prebiotic approach?. PubMed Central. [Link]

-

Advances in D-Amino Acids in Neurological Research. MDPI. [Link]

-

Asparagine promotes cancer cell proliferation through use as an amino acid exchange factor. PubMed Central. [Link]

-

A facile synthesis of α-N-ribosyl-asparagine and α-N-ribosyl-glutamine building blocks. PubMed. [Link]

-

D-amino Acid in Elderly Tissues. PubMed. [Link]

-

Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry. PubMed Central. [Link]

Sources

- 1. D-Amino Acids in Peptides from Animals, Including Human: Occurrence, Structure, Bioactivity and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-amino acids in animal peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Structural requirements for activation of the glycine coagonist site of N-methyl-D-aspartate receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycine, the smallest amino acid, confers neuroprotection against d-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Selective nourishing of gut microbiota with amino acids: A novel prebiotic approach? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of Gut Microbial Community and Metabolism by Dietary Glycyl-Glutamine Supplementation May Favor Weaning Transition in Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Asparagine promotes cancer cell proliferation through use as an amino acid exchange factor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Analytical methods and Quality Control for peptide products [biosynth.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. pubs.acs.org [pubs.acs.org]

The Unseen Architect: A Technical Guide to the Role of Glycyl-D-asparagine in Protein Structure and Design

For Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Canonical

In the intricate world of protein architecture, the twenty proteinogenic L-amino acids have long been regarded as the exclusive building blocks of life. However, a growing body of research has unveiled the significant, albeit rare, presence and profound impact of their chiral counterparts, D-amino acids. The incorporation of these "mirror-image" residues into a peptide backbone can induce structural and functional alterations that are not achievable with L-amino acids alone. This guide delves into the specific role of the Glycyl-D-asparagine (Gly-D-Asn) motif, a unique dipeptide unit that combines the conformational flexibility of glycine with the distinct stereochemistry of D-asparagine. While direct and extensive research on the Gly-D-Asn motif is still an emerging field, this document synthesizes established principles of D-amino acid biochemistry and related case studies to provide a comprehensive technical framework for understanding and leveraging its potential in protein engineering and drug development.

Section 1: The Structural Imperative of Chirality: The D-Amino Acid Anomaly

The fundamental difference between L- and D-amino acids lies in their stereochemistry. This seemingly subtle variation has profound consequences for the local and global structure of a polypeptide chain.

Ramachandran's Other Half: The Conformational Landscape of D-Residues

The allowed dihedral angles (φ and ψ) of an amino acid residue are visualized in a Ramachandran plot. For L-amino acids, these angles are largely restricted to the top-left and bottom-left quadrants, corresponding to right-handed α-helices and β-sheets. D-amino acids, due to their opposite chirality, preferentially occupy the right-hand side of the Ramachandran plot. This allows them to adopt conformations, such as left-handed helices and specific turns, that are energetically unfavorable for L-amino acids.

The presence of a D-residue can act as a "helix breaker" or, more intriguingly, as a potent "turn-inducer." The Gly-D-Asn motif is a prime candidate for inducing sharp turns in a peptide backbone. Glycine, being achiral and lacking a side chain, possesses a unique conformational flexibility that allows it to access regions of the Ramachandran plot forbidden to other amino acids.[1] When paired with a D-amino acid, this flexibility can be harnessed to facilitate the adoption of tight, well-defined turn structures.

The Turn-Inducing Power of Asparagine

Even in its L-form, asparagine is recognized as a potent turn-inducing residue.[2] Its side-chain amide can form hydrogen bonds with the peptide backbone, stabilizing turn conformations. When the D-enantiomer is present, this intrinsic turn-forming propensity is expected to be further enhanced and directed toward specific, non-canonical turn types due to the altered stereochemistry. Molecular dynamics simulations of peptides containing L-Asn-Gly sequences have shown a propensity for β-turn structures, although with significant structural diversity.[3][4][5] It is hypothesized that a Gly-D-Asn sequence would more definitively lock the peptide backbone into a tight turn.

Section 2: Enhancing Protein Stability: A Multifaceted Approach

The incorporation of a Gly-D-Asn motif can contribute to the overall stability of a protein through several mechanisms.

Thermodynamic Stabilization through Conformational Restriction

A significant contributor to the instability of proteins is the large conformational entropy of the unfolded state. By replacing a flexible glycine residue with a D-amino acid, the conformational freedom of the unfolded chain is reduced, which can lead to a net increase in the free energy of folding and thus, enhanced stability.

Studies on the substitution of glycine with D-alanine at the C-terminus of α-helices have demonstrated a significant stabilizing effect, increasing the melting temperature of the protein.[6][7][8] A similar principle is expected to apply to D-asparagine. Research on the miniprotein Trp-cage showed that replacing a glycine with D-asparagine increased the protein's stability, primarily by decreasing the unfolding rate.[6] This suggests that the D-amino acid helps to lock in a more stable folded conformation.

| Property | L-Amino Acid Peptide | D-Amino Acid Containing Peptide | Rationale |

| Proteolytic Stability | Susceptible to degradation | Highly resistant | Proteases are stereospecific for L-amino acids.[7][9][10][11][12][13] |

| Thermodynamic Stability | Variable | Can be increased | Reduction of the unfolded state's conformational entropy.[6][7][8] |

| Immunogenicity | Potentially immunogenic | Generally low to non-immunogenic | D-peptides are poorly recognized by the immune system. |

| Bioavailability | Often low due to degradation | Potentially higher | Increased half-life in biological fluids.[7] |

The Shield of Proteolytic Resistance

One of the most significant advantages of incorporating D-amino acids into peptides and proteins is the enhanced resistance to proteolysis.[7][9][10][11][12][13] Proteases, the enzymes responsible for peptide bond cleavage, are highly stereospecific and have evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near a cleavage site can render the peptide bond resistant to enzymatic hydrolysis.[14] This property is of immense interest in the development of peptide-based therapeutics, where a major hurdle is their rapid degradation in vivo. A Gly-D-Asn motif would be expected to confer significant resistance to a broad range of proteases.

Section 3: Methodologies for the Study of Glycyl-D-asparagine Containing Proteins

The unique properties of proteins containing D-amino acids necessitate a specialized analytical toolbox for their synthesis, purification, and characterization.

Synthesis and Purification

Peptides containing Gly-D-Asn can be routinely synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The key is the use of a commercially available, protected D-asparagine building block (e.g., Fmoc-D-Asn(Trt)-OH).

Protocol: Solid-Phase Synthesis of a Gly-D-Asn Containing Peptide

-

Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal amide).

-

First Amino Acid Coupling: Couple the first C-terminal L-amino acid to the resin.

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid.

-

D-Asparagine Coupling: Couple Fmoc-D-Asn(Trt)-OH to the growing peptide chain using a standard coupling reagent (e.g., HBTU, HATU).

-

Deprotection: Remove the Fmoc group from the D-asparagine residue.

-

Glycine Coupling: Couple Fmoc-Gly-OH.

-

Chain Elongation: Continue the coupling and deprotection cycles for the remaining L-amino acids in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

-

Verification: Confirm the mass of the purified peptide using mass spectrometry.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary tool for determining the three-dimensional structure of peptides and small proteins in solution. For a Gly-D-Asn containing peptide, a suite of 2D NMR experiments is essential.[1][15][16][17][18][19][20]

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, allowing for the identification of amino acid types.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. The pattern of sequential and medium-range NOEs is particularly sensitive to the presence of turns.

Key NMR Signatures to Investigate:

-

Unusual Chemical Shifts: The D-asparagine residue may exhibit atypical chemical shifts for its backbone and side-chain protons compared to its L-counterpart.

-

Strong dαN(i, i+1) NOE: A strong NOE between the α-proton of Gly (i) and the amide proton of D-Asn (i+1) can be indicative of a turn.

-

Medium-Range NOEs: The presence of NOEs between residues i and i+2 or i and i+3 are strong indicators of non-extended structures like turns and helices.

Mass Spectrometry (MS): While standard MS cannot distinguish between L- and D-amino acids due to their identical mass, specialized techniques can be employed for their detection and localization.[3][5][21][22][23] Radical-directed dissociation (RDD) and higher-energy collisional dissociation (HCD) have shown promise in differentiating peptide epimers based on their fragmentation patterns.[3][5] Ion mobility-mass spectrometry, which separates ions based on their shape, is also a powerful tool for resolving peptides containing D-amino acids.[21][23]

X-ray Crystallography: Determining the crystal structure of a protein containing a Gly-D-Asn motif can provide atomic-level details of its conformation. A particular challenge can be obtaining well-diffracting crystals.[2][12][13][24][25] Racemic crystallography, where a 1:1 mixture of the all-L and all-D protein is crystallized, can sometimes yield higher quality crystals and simplify structure determination.[26]

Section 4: Functional Implications and Future Directions

The introduction of a Gly-D-Asn motif into a protein is not merely a structural perturbation but can have significant functional consequences.

Modulating Biological Activity

The precise three-dimensional arrangement of amino acid side chains in a protein's active site or binding interface is critical for its function. By inducing a specific turn conformation, a Gly-D-Asn unit can alter the presentation of neighboring residues, thereby modulating binding affinity for a receptor or substrate. This offers a powerful strategy for fine-tuning the activity of bioactive peptides.

Case Studies and Applications in Drug Design

While specific case studies for Gly-D-Asn are limited, the broader field of D-amino acid incorporation in drug design is well-established.[27][28][29] D-peptides are being explored as therapeutics for a range of diseases due to their enhanced stability and low immunogenicity. The Gly-D-Asn motif, with its potential to create well-defined, stable turn structures, represents a valuable tool in the rational design of peptide macrocycles and other constrained peptides with improved pharmacological properties.[4][30]

Future Outlook

The systematic exploration of the structural and functional consequences of incorporating Gly-D-Asn and other Gly-D-Xaa motifs into proteins is a promising frontier in protein engineering. Future research will likely focus on:

-

Building a comprehensive library of Gly-D-Xaa structural propensities: Using a combination of NMR, X-ray crystallography, and computational modeling to understand how different D-amino acid side chains in this context influence backbone conformation.

-

Developing computational tools for predicting the effects of Gly-D-Asn incorporation: More accurate force fields and sampling algorithms are needed to reliably model the behavior of peptides containing D-amino acids.[4][30]

-

Exploiting the Gly-D-Asn motif in the design of novel biomaterials and therapeutics: Leveraging the unique structural constraints and stability conferred by this motif to create new molecules with tailored properties.

Conclusion

The Glycyl-D-asparagine motif, though not one of the canonical dipeptides, offers a unique and powerful tool for the modern protein engineer and drug developer. By combining the inherent flexibility of glycine with the turn-inducing and stabilizing properties of D-asparagine, this motif can be used to sculpt protein backbones, enhance thermodynamic stability, and confer resistance to proteolytic degradation. While the direct study of this specific unit is in its infancy, the foundational principles of D-amino acid biochemistry provide a robust framework for its rational application. As our understanding of the subtle interplay of stereochemistry and protein structure deepens, the Gly-D-Asn motif and its congeners are poised to become indispensable components in the design of next-generation proteins and peptide-based therapeutics.

References

A comprehensive list of references is available upon request. Key sources informing this guide include studies on D-amino acid incorporation in peptides, conformational analysis of asparagine-containing sequences, and methodologies for the structural characterization of non-canonical peptides.

Sources

- 1. Collagen - Wikipedia [en.wikipedia.org]

- 2. Protein crystallization - Wikipedia [en.wikipedia.org]

- 3. A molecular dynamics simulation study on the propensity of Asn-Gly-containing heptapeptides towards β-turn structures: Comparison with ab initio quantum mechanical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A molecular dynamics simulation study on the propensity of Asn-Gly-containing heptapeptides towards β-turn structures: Comparison with ab initio quantum mechanical calculations | PLOS One [journals.plos.org]

- 5. A molecular dynamics simulation study on the propensity of Asn-Gly-containing heptapeptides towards β-turn structures: Comparison with ab initio quantum mechanical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.uzh.ch [chem.uzh.ch]

- 7. Exploiting the right side of the Ramachandran plot: substitution of glycines by D-alanine can significantly increase protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental and Computational Analysis of Protein Stabilization by Gly-to-D-Ala Substitution: A Convolution of Native State and Unfolded State Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and conformation of Gly-Gly dipeptides constrained with phenylalanine-like aminocaproic acid linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites | MDPI [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Effects of Glycosylation on Peptide Conformation: A Synergistic Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nmr-bio.com [nmr-bio.com]

- 17. Glycines: Role in α-Helical Membrane Protein Structures and a Potential Indicator for Native Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

- 19. pure.ul.ie [pure.ul.ie]

- 20. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 21. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 22. Computational Design of Thermostabilizing d-Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. gea.com [gea.com]

- 24. Protein Stability and Unfolding Following Glycine Radical Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A molecular dynamics simulation study of glycine/serine octapeptides labeled with 2,3-diazabicyclo[2.2.2]oct-2-ene fluorophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]

- 27. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Functions and absorption of bioactive peptides in small intestine [fst.vnua.edu.vn]

- 30. mt.com [mt.com]

Enzymatic degradation pathways for Glycyl-D-asparagine

An In-Depth Technical Guide to the Enzymatic Degradation Pathways for Glycyl-D-asparagine

Authored by a Senior Application Scientist

Introduction: The Challenge of D-Amino Acid-Containing Peptides

In the landscape of mammalian biochemistry, proteins and peptides are almost exclusively constructed from L-amino acids. The presence of a D-amino acid isomer, such as in the dipeptide Glycyl-D-asparagine, presents a unique metabolic challenge. Glycyl-D-asparagine is a dipeptide composed of the simplest amino acid, glycine, and the D-isomer of asparagine.[1] The peptide bond links the carboxyl group of glycine to the amino group of D-asparagine. The existence of such D-amino acid-containing peptides (DAACPs) in biological systems can arise from non-enzymatic isomerization associated with aging, bacterial metabolism within the gut microbiota, or specific enzymatic post-translational modifications.[2][3] Understanding the degradation pathways of these peptides is critical, as their accumulation has been linked to age-related pathologies like Alzheimer's disease and cataracts.[4][5]

Standard peptidases, which exhibit high stereospecificity for L-amino acids, are often inefficient at hydrolyzing peptide bonds involving D-isomers.[4] This inherent resistance necessitates specialized enzymatic machinery to prevent their accumulation. This guide provides a detailed exploration of the enzymatic pathways responsible for the catabolism of Glycyl-D-asparagine, the key enzymes involved, and the experimental methodologies used to elucidate these processes.

Part 1: The Primary Degradation Cascade

The metabolic breakdown of Glycyl-D-asparagine is a multi-step process initiated by the hydrolysis of the peptide bond, followed by the catabolism of the resulting D-asparagine.

Step 1: Peptide Bond Hydrolysis

The initial and rate-limiting step is the cleavage of the peptide bond between glycine and D-asparagine, yielding free glycine and D-asparagine. While most common proteases are ineffective, specific enzymes have been identified that can process peptides containing C-terminal D-amino acids.

-

Mammalian Renal Dipeptidase (EC 3.4.13.19): This enzyme, primarily located in the kidneys, is a strong candidate for the hydrolysis of Glycyl-D-asparagine. It is known to efficiently hydrolyze various dipeptides with a D-amino acid at the C-terminus, showing comparable efficiency to their L-amino acid counterparts.[6] Its substrate specificity makes it well-suited for this initial cleavage.

-

Cytosolic Leucine Aminopeptidase (EC 3.4.11.1): This enzyme can also hydrolyze dipeptides similar to those acted upon by renal dipeptidase, but it is significantly less effective against diastereomers containing D-amino acids.[6] It may represent a secondary, less efficient pathway.

-

Peptidyl-D-amino acid hydrolase: While characterized in cephalopods, this class of enzymes demonstrates a broader substrate specificity than mammalian renal dipeptidase and can hydrolyze dipeptides with a D-amino acid at either the N- or C-terminus, highlighting a conserved biological need to degrade such peptides.[6]

The enzymatic action results in: Glycyl-D-asparagine + H₂O → Glycine + D-asparagine

Step 2: Catabolism of D-Asparagine

Once liberated, D-asparagine undergoes further degradation. This process is distinct from the metabolism of its L-isomer.

-

Deamidation to D-Aspartate: The amide group of D-asparagine is hydrolyzed to produce D-aspartate and ammonia. This reaction can be catalyzed by enzymes with asparaginase activity, although the specificity of known L-asparaginases (EC 3.5.1.1) for the D-isomer is generally low.[7] However, some level of cross-reactivity or the existence of a D-specific asparaginase in certain tissues cannot be ruled out.

D-asparagine + H₂O → D-aspartate + NH₄⁺

-

Oxidative Deamination of D-Aspartate: The primary catabolic fate of D-aspartate in mammals is through the action of D-aspartate oxidase (DDO) (EC 1.4.3.1).[2] This peroxisomal flavoenzyme catalyzes the oxidative deamination of D-aspartate, yielding oxaloacetate, ammonia, and hydrogen peroxide.[2] This is a critical detoxification step, converting the D-amino acid into a common metabolic intermediate that can enter the citric acid cycle.

D-aspartate + O₂ + H₂O → Oxaloacetate + NH₄⁺ + H₂O₂

The complete proposed primary degradation pathway is visualized below.

// Edges with labels Gly_D_Asn -> {Gly, D_Asn} [label=" Renal Dipeptidase", color="#4285F4"]; D_Asn -> D_Asp [label=" Asparaginase\n(putative)", color="#EA4335"]; D_Asp -> Oxalo [label=" D-aspartate\nOxidase (DDO)", color="#EA4335"];

// Invisible nodes for alignment dummy1 [shape=point, width=0]; dummy2 [shape=point, width=0]; Gly_D_Asn -> dummy1 [style=invis]; dummy1 -> D_Asn [style=invis]; dummy1 -> Gly [style=invis]; } caption { label = "Diagram 2: Overall Enzymatic Degradation Pathway."; fontname = "Arial"; fontsize = 10; }

Part 2: Alternative and Minor Pathways

While the pathway described above represents the most direct route, other enzymatic activities could play a role, particularly in specific tissues or under certain pathological conditions.

-

D-Aspartyl Endopeptidases (DAEPs): If Glycyl-D-asparagine were part of a larger peptide, D-aspartyl endopeptidase activity could be relevant. For instance, the mammalian mitochondrial serine protease LACTB has been identified as having DAEP activity, cleaving peptide bonds at the C-terminus of a D-aspartyl residue.[8] While this is an endopeptidase, its existence underscores the presence of systems designed to recognize and cleave proteins containing isomerized aspartate residues.

-

Spontaneous Chemical Degradation: Aspartyl and asparaginyl residues in peptides are susceptible to spontaneous, non-enzymatic degradation.[9] This can lead to the formation of a succinimide intermediate, which can then hydrolyze to form isoaspartyl or aspartyl residues.[10] A post-proline endopeptidase from human erythrocytes has been shown to rapidly cleave peptides containing such succinimide residues, suggesting a role for this enzyme in clearing spontaneously damaged peptides.[10]

| Enzyme | EC Number | Location | Role in Pathway | Key Substrate Specificity |

| Renal Dipeptidase | 3.4.13.19 | Kidneys (brush border membrane) | Primary: Hydrolysis of the dipeptide bond | Dipeptides with a C-terminal D-amino acid.[6] |

| D-aspartate Oxidase (DDO) | 1.4.3.1 | Peroxisomes (liver, kidney, brain) | Primary: Degradation of D-aspartate | Oxidizes D-aspartate and other acidic D-amino acids.[2] |

| L-asparaginase | 3.5.1.1 | Various tissues, bacteria | Putative: Deamidation of D-asparagine | Primarily hydrolyzes L-asparagine; low activity on D-asparagine reported.[7] |

| LACTB | 3.4.21.- | Mitochondria | Alternative: Cleavage of larger peptides containing D-aspartate | Endopeptidase activity C-terminal to D-aspartyl residues.[8] |

Part 3: Experimental Methodologies for Pathway Elucidation